5-[[[2-(Methylsulfinyl)ethyl]amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide
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Overview
Description
5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide involves several steps. One common synthetic route includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often involve the use of advanced techniques such as microwave irradiation and the use of specific catalysts to enhance the yield and purity of the compound .
Chemical Reactions Analysis
5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium t-butoxide, phosphorus pentasulfide, and α-thiocyanato ketones . The major products formed from these reactions are typically substituted thiophene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Additionally, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in the field of material science .
Mechanism of Action
The mechanism of action of 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other thiophene derivatives, 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide is unique due to its specific substitution pattern and functional groups. Similar compounds include suprofen, which is a nonsteroidal anti-inflammatory drug, and articaine, which is used as a dental anesthetic . These compounds share the thiophene ring system but differ in their specific substituents and biological activities .
Properties
CAS No. |
122267-01-0 |
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Molecular Formula |
C10H14N2O3S4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[(2-methylsulfinylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S4/c1-18(13)3-2-12-6-8-4-7-5-9(19(11,14)15)17-10(7)16-8/h4-5,12H,2-3,6H2,1H3,(H2,11,14,15) |
InChI Key |
ZGIWQKYVOKNSLO-UHFFFAOYSA-N |
SMILES |
CS(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Canonical SMILES |
CS(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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